An In-depth Technical Guide to 2-(5-Nitropyridin-2-yloxy)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(5-Nitropyridin-2-yloxy)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Nitropyridin-2-yloxy)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established theoretical knowledge with practical insights to facilitate its use in research and development.
Molecular Identity and Structure
2-(5-Nitropyridin-2-yloxy)ethanol, with the CAS Number 143071-39-0, is a substituted nitropyridine derivative. Its molecular structure, characterized by a nitro-functionalized pyridine ring linked to an ethanol moiety via an ether bond, is a key determinant of its chemical behavior.[1][2][3]
IUPAC Name: 2-(5-Nitropyridin-2-yloxy)ethanol Molecular Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol [4]
Caption: Chemical structure of 2-(5-Nitropyridin-2-yloxy)ethanol.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a combination of predicted values from computational models and should be confirmed by experimental analysis.
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 112-114 °C | [4] |
| Boiling Point (Predicted) | 355.7 ± 27.0 °C | [4] |
| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.97 ± 0.10 | [4] |
Synthesis and Purification
The primary route for the synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by an alkoxide.
Caption: General workflow for the synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol.
Representative Experimental Protocol:
This protocol is based on established methods for the synthesis of similar 2-alkoxypyridine derivatives.[5]
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Preparation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.1 equivalents) in a suitable anhydrous solvent such as THF or DMF. Add a strong base, for instance, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Cool the freshly prepared alkoxide solution to 0 °C. Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(5-Nitropyridin-2-yloxy)ethanol.
Chemical Properties and Reactivity
The chemical reactivity of 2-(5-Nitropyridin-2-yloxy)ethanol is governed by the interplay of the electron-withdrawing nitro group and the ether linkage.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as H₂ with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation is a common strategy in the synthesis of more complex molecules.
-
Nucleophilic Aromatic Substitution: The presence of the nitro group activates the pyridine ring towards further nucleophilic attack, although to a lesser extent than the precursor 2-chloro-5-nitropyridine.
-
Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
-
Hydroxyl Group Reactivity: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the following are predictions based on the molecular structure.
¹H NMR Spectroscopy (Predicted)
-
Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent nitrogen and the nitro group. The protons at C3 and C4 will appear as doublets or doublet of doublets.
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Ethanol Protons: Two triplets in the aliphatic region. The methylene group adjacent to the ether oxygen (-O-CH₂-) is expected around δ 4.0-4.5 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be around δ 3.5-4.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-170 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the ether oxygen (C2) will be significantly deshielded.
-
Ethanol Carbons: Two signals in the aliphatic region (δ 60-75 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-O Stretch (Ether): A strong band in the region of 1050-1250 cm⁻¹.
-
C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 184.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethanol side chain, the nitro group, and other characteristic cleavages.
Safety and Handling
While a specific safety data sheet for 2-(5-Nitropyridin-2-yloxy)ethanol is not widely available, the following precautions should be taken based on the reactivity of similar nitropyridine compounds.[6][7]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
2-Substituted-5-nitropyridines are valuable building blocks in medicinal chemistry.[8] The functional groups of 2-(5-Nitropyridin-2-yloxy)ethanol offer multiple points for further chemical modification.
-
Scaffold for Bioactive Molecules: The reduced amino derivative can serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities.
-
Linker Moiety: The ethanol side chain can be functionalized to act as a linker to attach this scaffold to other molecules of interest in the development of probes or targeted therapeutics.
-
Intermediate in Agrochemicals: Nitropyridine derivatives have been utilized in the synthesis of novel insecticides.[8]
The versatility of this compound makes it a valuable tool for researchers exploring new chemical entities in drug discovery and materials science.
References
-
Alchem.Pharmtech. (n.d.). CAS 143071-39-0 | 2-(5-Nitropyridin-2-yloxy)ethanol. Retrieved from [Link]
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Nasir, S. N., et al. (2011). 2-(Naphthalen-2-yloxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3079. Retrieved from [Link]
-
Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ARKIVOC, 2009(12), 302-321. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
Twarda-Cłapak, A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4945. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 143071-39-0|2-(5-Nitropyridin-2-yloxy)ethanol|BLD Pharm [bldpharm.com]
- 3. 2-(5-Nitropyridin-2-yloxy)ethanol 143071-39-0, CasNo.143071-39-0 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 4. 2-(5-Nitro-2-pyridyloxy)ethanol | 143071-39-0 [amp.chemicalbook.com]
- 5. 2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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